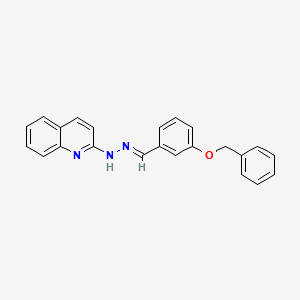
3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)benzaldehyde 2-quinolinylhydrazone is a chemical compound that has shown potential in scientific research applications. It is a hydrazone derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone has various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone in lab experiments is its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit the NF-κB and PI3K/Akt pathways makes it a promising candidate for further research in these areas. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone. One direction is to further study its mechanism of action and optimize its use in lab experiments. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases or cardiovascular diseases. Additionally, research could be conducted on its potential as a drug delivery system or as a component in nanotechnology.
Synthesemethoden
The synthesis of 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone involves the reaction of 3-(benzyloxy)benzaldehyde with 2-quinolinylhydrazine in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)benzaldehyde 2-quinolinylhydrazone has been studied for its potential applications in various scientific research fields. It has shown promise as an anti-inflammatory agent, with studies showing its ability to inhibit the production of inflammatory cytokines. It has also been studied for its potential as an anticancer agent, with research indicating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-2-7-18(8-3-1)17-27-21-11-6-9-19(15-21)16-24-26-23-14-13-20-10-4-5-12-22(20)25-23/h1-16H,17H2,(H,25,26)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJRCYJZHVMZMS-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)

![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)


![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)


